molecular formula C12H15NO4 B2472845 5-(Oxan-4-ylmethoxy)pyridine-2-carboxylic acid CAS No. 1393330-49-8

5-(Oxan-4-ylmethoxy)pyridine-2-carboxylic acid

Cat. No. B2472845
CAS RN: 1393330-49-8
M. Wt: 237.255
InChI Key: FQZYEJOQGHHOAV-UHFFFAOYSA-N
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Description

5-(Oxan-4-ylmethoxy)pyridine-2-carboxylic acid (5-OMPCA) is an organic compound that has been studied for a variety of applications in the fields of biochemistry and physiology. 5-OMPCA is a structural analog of pyridine-2-carboxylic acid (PCA) and has been found to possess similar properties. In recent years, 5-OMPCA has become an increasingly popular subject of research due to its many potential applications in the laboratory, including synthesis, biochemical and physiological studies, and more.

Scientific Research Applications

Synthesis and Spectroscopic Properties

5-Oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, a compound related to 5-(Oxan-4-ylmethoxy)pyridine-2-carboxylic acid, has been studied for its spectroscopic properties using various techniques. This research involved examining properties like Mulliken charges, HOMO and LUMO energies, and molecular electrostatic potential, which are crucial in understanding the chemical behavior of such compounds (Devi, Bishnoi, & Fatma, 2020).

Lanthanide-based Coordination Polymers

A study on lanthanide-based coordination polymers used derivatives of 3,5-dihydroxy benzoates, including 3,5-bis(pyridine-2-ylmethoxy)benzoic acid. These compounds demonstrate significant applications in developing luminescent materials and have potential uses in light harvesting and other photophysical applications (Sivakumar et al., 2011).

Hydrothermal Synthesis and Chiral Self-Assembly

A derivative of 5-(pyridine-4-ylmethoxy)-isophthalic acid underwent hydrolysis and self-assembled with Pr(III) to form a new chiral compound with a three-dimensional framework. This study highlights the importance of these compounds in forming complex molecular structures, which can have implications in material science and stereochemistry (Lin et al., 2011).

Decarboxylative Coupling in Organic Synthesis

Research on the decarboxylative coupling of acrylic acids with unsaturated oxime esters, leading to the synthesis of substituted pyridines, indicates the relevance of 5-(Oxan-4-ylmethoxy)pyridine-2-carboxylic acid in organic synthesis. This process involves using carboxylic acids as traceless activators (Neely & Rovis, 2014).

Synthesis of Pyridin-ylmethyl Benzoates

A study focused on the synthesis of pyridin-a-ylmethyl 3,5-bis(pyridin-a-ylmethoxy)benzoates explores the chemical processes involved in the formation of such compounds. These types of research are pivotal in expanding the chemical repertoire for potential applications in various industries (Wang Xiu-jian, 2009).

Photoluminescent Lead(II) Coordination Polymers

The development of metal–organic frameworks (MOFs) using derivatives like 5-(pyridin-4-ylmethoxy)-isophthalic acid shows promising applications in the field of photoluminescence. These compounds can be utilized in the development of new materials with unique light-emitting properties (Zhang et al., 2011).

properties

IUPAC Name

5-(oxan-4-ylmethoxy)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c14-12(15)11-2-1-10(7-13-11)17-8-9-3-5-16-6-4-9/h1-2,7,9H,3-6,8H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZYEJOQGHHOAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=CN=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Oxan-4-ylmethoxy)pyridine-2-carboxylic acid

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